molecular formula C21H18BrN3O2S B304364 2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No. B304364
M. Wt: 456.4 g/mol
InChI Key: WMHXPURTMZRIJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a chemical compound with potential applications in scientific research. It is a quinoline derivative with a thioether moiety and a carbonyl group, which makes it an interesting target for synthesis and study.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is not fully understood. However, it is believed to interact with specific molecular targets in cells, leading to changes in cellular processes. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile are also not well characterized. However, it has been reported to exhibit antitumor activity in vitro against various cancer cell lines. It has also been shown to have antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile in lab experiments is its potential as a lead compound for drug development. Its structural features make it an interesting target for further modifications to improve its pharmacological properties. However, one limitation is the lack of information on its toxicity and safety profile, which needs to be evaluated before further development.

Future Directions

There are several future directions for research on 2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile. One direction is to investigate its mechanism of action and molecular targets in cells. Another direction is to evaluate its toxicity and safety profile in animal models. Further studies are also needed to explore its potential as a lead compound for drug development and to optimize its pharmacological properties. Finally, the synthesis of analogs and derivatives of this compound could lead to the discovery of new biologically active compounds.

Synthesis Methods

The synthesis of 2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form 4-bromo-1,3-diphenyl-2-buten-1-one. This intermediate is then reacted with thiosemicarbazide to form 4-bromo-N'-(1-phenylethylidene)thiosemicarbazide. The final product is obtained by reacting this intermediate with 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-3-carbonitrile in the presence of a base.

Scientific Research Applications

2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has potential applications in scientific research due to its structural features. It contains a quinoline ring, which is a common pharmacophore in many biologically active compounds. The thioether moiety and the carbonyl group also provide interesting properties that can be exploited for various research applications.

properties

Product Name

2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Molecular Formula

C21H18BrN3O2S

Molecular Weight

456.4 g/mol

IUPAC Name

2-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C21H18BrN3O2S/c1-12-2-7-17-13(8-12)9-14(11-23)20(24-17)28-18-10-19(26)25(21(18)27)16-5-3-15(22)4-6-16/h3-6,9,12,18H,2,7-8,10H2,1H3

InChI Key

WMHXPURTMZRIJN-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)C=C(C(=N2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)Br)C#N

Canonical SMILES

CC1CCC2=NC(=C(C=C2C1)C#N)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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